4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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Overview
Description
4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound that features both a tetrazole ring and a sulfonamide group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical applications. Sulfonamides, on the other hand, are widely recognized for their medicinal properties, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfonamide group. One common method is the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as high nitrogen content for energetic materials.
Mechanism of Action
The mechanism of action of 4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-chloro-5-(1h-tetrazol-5-yl)benzenesulfonamide
- 3,6-bis(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Uniqueness
4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to its specific combination of a tetrazole ring and a sulfonamide group. This combination imparts both high nitrogen content and potential antimicrobial properties, making it valuable in various applications ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
4-amino-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,8H2,(H2,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRZVXIZLMTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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